3,5-Dibromo-4-methylphenol

Description

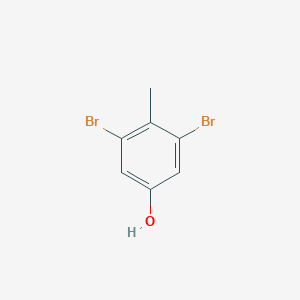

3,5-Dibromo-4-methylphenol (CAS: 13979-81-2) is a brominated aromatic compound with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol. It exists as white to cream-colored crystals or powder and is characterized by:

- Melting point: 106.0–110.0°C

- Boiling point: 286°C

- LogP: 3.2256 (hydrophobicity index)

- Density: 1.5 ± 0.1 g/cm³

- Refractive index: 1.626

The compound is structurally defined by two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a hydroxyl group at the 1-position of the benzene ring. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in organic synthesis .

Propriétés

IUPAC Name |

3,5-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCQKKVGMZCWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930598 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-81-2, 86006-42-0 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dibromomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a typical procedure, 4-methylphenol is dissolved in acetic acid or dichloromethane, and bromine is added dropwise at 0–5°C to minimize polybromination. The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring. Stoichiometric control is critical: a 2:1 molar ratio of Br₂ to 4-methylphenol ensures dibromination, while excess bromine leads to tribrominated byproducts. After 4–6 hours, the mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.

Key Data:

Limitations

-

Safety Concerns : Handling liquid bromine poses significant toxicity and corrosion risks.

-

Byproduct Formation : Tribromo derivatives (e.g., 2,3,5-tribromo-4-methylphenol) account for 8–12% of products, necessitating rigorous purification.

Tribromide Reagent-Mediated Electrophilic Substitution

To address the hazards of elemental bromine, N-methyl-N-n-butylimidazole tribromide (NMBT) has emerged as a stable, crystalline brominating agent. This method, adapted from patented protocols for related dibromo compounds, offers enhanced controllability and reproducibility.

Synthetic Procedure

-

Reagent Preparation : NMBT is synthesized by reacting N-methyl-N-n-butylimidazole with bromine in a 1:3 molar ratio.

-

Bromination : 4-methylphenol and NMBT are combined in acetonitrile and heated to 60±2°C for 3 hours. The reaction is monitored via thin-layer chromatography (TLC).

-

Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Crude product is recrystallized from hexane/ethyl acetate.

Advantages

-

Reduced Hazard : Solid NMBT eliminates direct bromine handling.

-

Regioselectivity : The bulky imidazole moiety suppresses over-bromination, achieving >90% dibrominated product.

Radical-Initiated Bromination Using N-Bromosuccinimide (NBS)

For laboratories lacking bromine infrastructure, NBS in the presence of a radical initiator (e.g., AIBN) provides a safer alternative. This method favors allylic bromination but can be adapted for aromatic systems under controlled conditions.

Protocol

4-Methylphenol, NBS (2.2 equiv), and AIBN (0.1 equiv) are refluxed in carbon tetrachloride for 12 hours. The reaction mixture is filtered, concentrated, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Drawbacks

-

Lower Efficiency : Competitive side reactions reduce yields compared to electrophilic methods.

-

Solvent Toxicity : Carbon tetrachloride requires careful disposal.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow reactor system, as described in patent CN103172529A, has been adapted for this compound:

Scale-Up Challenges:

-

Heat Management : Exothermic bromination requires precise temperature control to prevent decomposition.

-

Waste Streams : Recycling spent solvents and unreacted reagents is critical for economic viability.

Characterization and Quality Control

This compound is characterized by:

-

Spectroscopic Data :

HPLC analysis with a C18 column (UV detection at 254 nm) confirms ≤2% impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dibromo-4-methylphenol undergoes various chemical reactions, including:

Electrophilic substitution: The bromine atoms in the compound can participate in further substitution reactions.

Oxidation and reduction: The phenolic group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic substitution: Reagents like bromine, cuprous bromide, and other electrophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

Substitution reactions: Formation of various brominated phenols.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of de-brominated phenols or other reduced derivatives.

Coupling reactions: Formation of biaryl compounds or other coupled products.

Applications De Recherche Scientifique

3,5-Dibromo-4-methylphenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.

Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.

Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial agent.

Industry: Used in the production of various chemical intermediates and as a preservative in some formulations.

Mécanisme D'action

The mechanism of action of 3,5-dibromo-4-methylphenol primarily involves its interaction with microbial cell membranes. The bromine atoms in the compound enhance its ability to disrupt cell membranes, leading to cell lysis and death. This antimicrobial activity makes it effective against a wide range of bacteria and fungi. The compound may also interact with specific enzymes and proteins within microbial cells, further contributing to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Functional and Reactivity Differences

Bromination and Steric Effects

- This compound vs. 4-Bromo-3,5-dimethylphenol: The former has higher steric hindrance due to bromine atoms in the 3,5-positions, reducing electrophilic substitution reactivity compared to the latter, which has methyl groups at 3,5 and bromine at 4 .

- Hydroxymethyl vs. Methyl Substitution: 2,6-Dibromo-4-(hydroxymethyl)phenol exhibits enhanced water solubility (~20 mg/L) due to the hydroxymethyl group, unlike this compound (solubility <1 mg/L).

Thermal Stability

- Tetrabromobisphenol A (TBBPA) decomposes above 300°C, making it suitable for high-temperature flame retardancy, whereas this compound degrades near 286°C, limiting its use in extreme conditions.

Notes

- Safety: this compound requires handling in fume hoods (vapor pressure: 0.0 ± 0.5 mmHg at 25°C).

Activité Biologique

3,5-Dibromo-4-methylphenol (DBMP) is an organic compound with the molecular formula . It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This compound has garnered attention in various fields due to its significant biological activities, particularly its antimicrobial properties.

- Molecular Formula :

- Molecular Weight : 251.93 g/mol

- CAS Number : 86006-42-0

Antimicrobial Activity

DBMP is primarily recognized for its antimicrobial properties , making it useful in the formulation of disinfectants and antiseptics. The mechanism of action involves disrupting microbial cell membranes due to the presence of bromine atoms, which enhance the compound's ability to increase membrane permeability, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of DBMP

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The antimicrobial activity of DBMP is attributed to its structural features:

- Bromine Atoms : The bromine substituents disrupt lipid bilayers in microbial membranes.

- Methyl Group : The methyl group enhances lipophilicity, allowing better interaction with lipid membranes, which may contribute to its efficacy against a broader range of microorganisms.

Case Studies

- Antimicrobial Testing : A study evaluated the effectiveness of DBMP against various bacterial strains and fungi. Results indicated that DBMP exhibited a strong inhibitory effect on both gram-positive and gram-negative bacteria, as well as on fungal species, confirming its potential as a broad-spectrum antimicrobial agent.

- Industrial Application : DBMP has been incorporated into formulations for industrial disinfectants. Its stability and effectiveness make it suitable for use in environments requiring stringent hygiene protocols.

Toxicological Profile

While DBMP shows promising biological activity, it also poses certain risks:

- Skin Irritation : Classified as a skin irritant (H315) and eye irritant (H319), caution is advised during handling .

- Environmental Impact : Studies indicate potential toxicity to aquatic organisms, necessitating careful evaluation before widespread use in environmental applications .

Comparison with Similar Compounds

DBMP can be compared with other dibromophenols regarding its antimicrobial efficacy and structural features:

| Compound | Bromine Positions | Antimicrobial Activity |

|---|---|---|

| This compound | 3,5 | High |

| 2,6-Dibromo-4-methylphenol | 2,6 | Moderate |

| 3,5-Dibromophenol | 3,5 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.